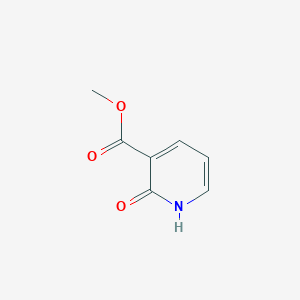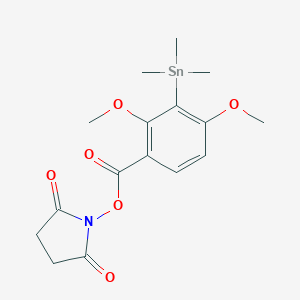
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
Descripción general
Descripción
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Methyl 2-hydroxynicotinate, also known as Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, is a methyl ester of niacin . It is primarily used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . The compound’s primary target is thought to involve peripheral vasodilation .
Mode of Action
The action of methyl 2-hydroxynicotinate is thought to involve peripheral vasodilation . Following topical administration, it acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Biochemical Pathways
It is known that several strikingly different aerobic and anaerobic pathways of nicotinate breakdown exist in bacteria . In these pathways, some metabolites are hydroxylated in the pyridine ring or modified in the side chain with active groups, which can be used as precursors for the synthesis of some important compounds in the pharmaceutical and agricultural industries .
Pharmacokinetics
Given its use as a topical treatment, it can be inferred that the compound is absorbed through the skin where it exerts its local vasodilatory effects .
Result of Action
The primary result of the action of methyl 2-hydroxynicotinate is the relief of aches and pains in muscles, tendons, and joints . This is achieved through its vasodilatory effects, which enhance local blood flow at the site of application .
Action Environment
The action, efficacy, and stability of methyl 2-hydroxynicotinate can be influenced by various environmental factors. For instance, the release of this substance into the environment can occur from industrial use, such as in the production of articles, as an intermediate step in further manufacturing of another substance (use of intermediates), and as a processing aid . .
Análisis Bioquímico
Biochemical Properties
Methyl 2-hydroxynicotinate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. This compound is known to interact with enzymes involved in the catabolism of nicotine, such as nicotine dehydrogenase and 6-hydroxynicotinate 3-monooxygenase . These interactions are crucial for the degradation of nicotine and its derivatives, facilitating the conversion of nicotine into less harmful substances. The nature of these interactions involves the binding of Methyl 2-hydroxynicotinate to the active sites of these enzymes, thereby influencing their catalytic activity.
Cellular Effects
Methyl 2-hydroxynicotinate has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Methyl 2-hydroxynicotinate can modulate the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, this compound has been found to impact cellular metabolism by altering the levels of key metabolites and influencing the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-hydroxynicotinate involves its interactions with specific biomolecules and enzymes. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . For example, Methyl 2-hydroxynicotinate has been shown to inhibit the activity of certain oxidoreductases, thereby affecting the redox balance within cells. Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-hydroxynicotinate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that Methyl 2-hydroxynicotinate can have sustained effects on cellular metabolism and gene expression, highlighting its potential for prolonged biochemical applications.
Dosage Effects in Animal Models
The effects of Methyl 2-hydroxynicotinate in animal models have been studied to determine its dosage-dependent impact. Different dosages of this compound have been shown to produce varying effects on physiological and biochemical parameters . At lower doses, Methyl 2-hydroxynicotinate has been found to enhance metabolic activity and improve oxidative stress responses. At higher doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis.
Metabolic Pathways
Methyl 2-hydroxynicotinate is involved in several metabolic pathways, particularly those related to the catabolism of nicotine and its derivatives . This compound interacts with enzymes such as nicotine dehydrogenase and 6-hydroxynicotinate 3-monooxygenase, facilitating the conversion of nicotine into less harmful metabolites. Additionally, Methyl 2-hydroxynicotinate can influence metabolic flux by altering the activity of key enzymes and affecting the levels of intermediate metabolites.
Transport and Distribution
The transport and distribution of Methyl 2-hydroxynicotinate within cells and tissues involve interactions with specific transporters and binding proteins . This compound can be transported across cellular membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments. The distribution of Methyl 2-hydroxynicotinate within tissues is influenced by its affinity for binding proteins and its ability to diffuse through cellular membranes.
Subcellular Localization
Methyl 2-hydroxynicotinate exhibits specific subcellular localization patterns, which can affect its activity and function . This compound has been found to localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The subcellular localization of Methyl 2-hydroxynicotinate is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. This localization is crucial for its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.
Propiedades
IUPAC Name |
methyl 2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILBTMNCGYLTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40906037 | |
| Record name | Methyl 2-hydroxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10128-91-3 | |
| Record name | Methyl 2-hydroxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-nicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)









